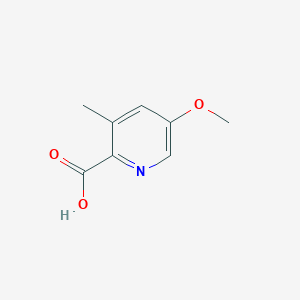

5-Methoxy-3-methylpicolinic acid

描述

Significance of Picolinic Acid Scaffold in Organic Chemistry and Medicinal Chemistry

The picolinic acid framework serves as a fundamental building block in the synthesis of more complex molecules. Its reactivity and the electronic properties of the pyridine (B92270) ring allow for a wide range of chemical modifications, making it a versatile scaffold for creating diverse libraries of compounds. In medicinal chemistry, this adaptability is crucial for the development of new therapeutic agents. The ability to introduce various substituents onto the pyridine ring enables the fine-tuning of a molecule's steric and electronic properties, which in turn can influence its biological activity.

One of the most well-documented roles of picolinic acid and its derivatives is as chelating agents for metal ions. tandfonline.comnih.govresearchgate.netnih.gov The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate with a metal center, forming stable complexes. tandfonline.comresearchgate.netnih.govresearchgate.netresearchgate.netajol.infoorientjchem.org This bidentate (or in some derivatives, tridentate) coordination is a key feature that has been exploited in various applications, from catalysis to the development of metal-based pharmaceuticals. researchgate.netajol.inforesearchgate.net The stability and geometry of these metal complexes can be modulated by the substituents on the picolinic acid backbone. tandfonline.comresearchgate.net

The coordination chemistry of dipicolinic acid (pyridine-2,6-dicarboxylic acid) and its analogues has been extensively reviewed, highlighting the formation of intriguing complexes with a wide array of metals. researchgate.netresearchgate.netajol.infomiamioh.edu These complexes exhibit diverse properties and have been investigated for their potential as inorganic pharmaceuticals, including insulin-mimetic and antimicrobial agents. researchgate.netajol.info

The picolinic acid backbone is not only synthetically useful but also possesses inherent biological relevance. Picolinates, the salts and esters of picolinic acid, have been studied for various biological applications. taylorandfrancis.com For instance, chromium picolinate (B1231196) is a well-known nutritional supplement used to improve insulin (B600854) sensitivity and manage blood sugar levels. xtend-life.comalyvewellness.comresearchgate.netdrugbank.com Zinc picolinate is another supplement recognized for its high bioavailability. taylorandfrancis.com The biological activity of these compounds is often linked to the chelating properties of the picolinic acid moiety, which can facilitate the transport and absorption of essential metal ions in the body.

Overview of 5-Methoxy-3-methylpicolinic Acid in Research Context

This compound, with the chemical formula C₈H₉NO₃, is a specific derivative of picolinic acid. While the broader class of picolinic acid derivatives has been extensively studied, dedicated research focusing solely on this compound is limited. vulcanchem.comcacheby.com Its primary identification in the scientific literature and chemical databases is through its CAS Registry Number: 1256789-42-0.

Information on this particular compound is primarily available from chemical suppliers, which provide basic data such as its molecular weight and structure. cacheby.comsigmaaldrich.com The presence of a methoxy (B1213986) group at the 5-position and a methyl group at the 3-position on the pyridine ring suggests that its electronic and steric properties, and therefore its potential as a ligand and its biological activity, would differ from that of unsubstituted picolinic acid. However, detailed studies on its synthesis, metal complexation behavior, and biological effects are not widely reported in publicly accessible scientific literature. Research on related substituted picolinic acids, such as 3-methylpicolinic acid and various methoxy-substituted picolinic acid derivatives, provides some context for its potential applications. labsolu.canih.govsynchem.de

Structure

3D Structure

属性

IUPAC Name |

5-methoxy-3-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-6(12-2)4-9-7(5)8(10)11/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNKNBWKNLLPLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for 5 Methoxy 3 Methylpicolinic Acid and Analogues

Established Synthetic Pathways to Picolinic Acid Derivatives

The synthesis of picolinic acid and its derivatives can be broadly categorized into methods starting from pyridine (B92270) precursors and multi-step processes from already substituted pyridines.

Approaches from Pyridine Precursors (e.g., Nicotinic Acid)

A common and economically viable approach to picolinic acid synthesis involves the modification of readily available pyridine derivatives. wikipedia.org One of the most established industrial methods is the oxidation of 2-methylpyridine (B31789) (α-picoline). wikipedia.org This transformation can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or through catalytic ammoxidation followed by hydrolysis of the resulting nitrile. wikipedia.org

Chlorination of the pyridine ring is a key step in the synthesis of many picolinic acid derivatives. Direct chlorination of pyridine with chlorine gas at high temperatures can lead to over-halogenation and a lack of regioselectivity. chemistryviews.org More controlled methods involve the use of phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅) on hydroxypyridines or pyridine-N-oxides. chemistryviews.org A more recent, transition-metal-free method describes the decarboxylative halogenation of picolinic acids themselves using dihalomethanes as the halogen source. chemistryviews.org

The Minisci reaction is a powerful tool for the direct C-H alkylation of electron-deficient heterocycles like pyridine. organic-chemistry.org This radical substitution reaction typically involves the generation of an alkyl radical from a carboxylic acid (via oxidative decarboxylation with silver nitrate (B79036) and a persulfate) or other radical precursors, which then adds to the protonated pyridine ring. organic-chemistry.org This method is advantageous as it avoids the need for pre-functionalized starting materials. organic-chemistry.org However, it can sometimes lead to mixtures of regioisomers. organic-chemistry.org

The hydrolysis of a nitrile group at the 2-position of the pyridine ring is a common final step in the synthesis of picolinic acids. This can be achieved under acidic or basic conditions. bme.hu For instance, 2-cyanopyridine (B140075) can be hydrolyzed to picolinic acid. bme.hu This method is often employed in multi-step syntheses where the cyano group is introduced via reactions like the Sandmeyer reaction.

Selective reduction of the pyridine ring can be a useful strategy for the synthesis of certain picolinic acid analogues, although it is more commonly used to produce piperidines and other saturated heterocycles. wikipedia.orggoogle.comgoogle.comepo.orgnih.gov The choice of reducing agent and reaction conditions determines the degree and regioselectivity of the reduction. wikipedia.orggoogle.comgoogle.comepo.orgnih.gov

Multi-step Processes from Substituted Pyridine Derivatives

A potential synthetic route could commence with a readily available substituted pyridine, such as 3,5-dibromopyridine. This starting material can undergo selective functionalization to introduce the desired methoxy (B1213986) and methyl groups, followed by the installation of the carboxylic acid at the 2-position.

Proposed Synthetic Route for 5-Methoxy-3-methylpicolinic acid:

A plausible synthetic pathway is outlined below:

Selective Monomethoxylation: 3,5-Dibromopyridine can be treated with a methoxide (B1231860) source, such as sodium methoxide in methanol (B129727) or dimethylformamide (DMF), to achieve a nucleophilic aromatic substitution. chemicalbook.com By carefully controlling the stoichiometry and reaction conditions, it is possible to favor the monosubstituted product, 3-bromo-5-methoxypyridine. chemicalbook.com

Introduction of the Methyl Group: The remaining bromine atom at the 3-position can be replaced with a methyl group. This could potentially be achieved through a cross-coupling reaction, such as a Suzuki coupling with a methylboronic acid derivative or a Stille coupling with a methyltin reagent, catalyzed by a palladium complex.

Carboxylation: The final step is the introduction of the carboxylic acid group at the 2-position. This is a challenging transformation on a substituted pyridine ring. One potential approach is directed ortho-metalation, where the existing substituents direct a strong base to deprotonate the C2 position, followed by quenching with carbon dioxide. Another possibility involves a halogen-metal exchange at the 2-position (if a halogen were present there), followed by carboxylation. More recently, methods for the C4-selective carboxylation of pyridines using CO2 have been developed, though a C2-selective method for this specific substrate would be required. chemistryviews.org

An alternative starting material could be 3,5-lutidine (3,5-dimethylpyridine), which is commercially available. wikipedia.org The synthesis could then proceed through selective functionalization of one of the methyl groups or the pyridine ring itself.

| Step | Reaction | Reagents and Conditions (Proposed) |

| 1 | Monomethoxylation of 3,5-Dibromopyridine | NaOMe, DMF, elevated temperature |

| 2 | Methylation of 3-Bromo-5-methoxypyridine | CH₃B(OH)₂, Pd catalyst, base, solvent (e.g., Suzuki coupling) |

| 3 | Carboxylation of 5-Methoxy-3-methylpyridine | Directed ortho-metalation (e.g., LDA), then CO₂ |

It is important to note that the development of a successful synthetic route would require empirical optimization of each step to maximize yields and minimize side products.

Enzymatic Synthesis Approaches for Picolinic Acid Derivatives

Biocatalysis offers an environmentally benign alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. The enzymatic production of picolinic acid derivatives from substituted catechols has been an area of active research.

Catechol 2,3-Dioxygenase (C230)-Catalyzed Reactions

A key enzyme in the biocatalytic synthesis of picolinic acids is Catechol 2,3-dioxygenase (C23O), a non-heme, iron(II)-dependent enzyme that catalyzes the extradiol cleavage of the aromatic ring of catechol. ebi.ac.ukwikipedia.org The general mechanism involves the binding of catechol to the Fe(II) center in the enzyme's active site. Molecular oxygen then attacks the catechol ring, leading to the cleavage of the carbon-carbon bond adjacent to the hydroxyl groups and the formation of 2-hydroxymuconic semialdehyde. ebi.ac.uk This intermediate can then undergo a non-enzymatic cyclization reaction in the presence of ammonia (B1221849) to yield the corresponding picolinic acid.

This chemoenzymatic strategy has been successfully employed for the synthesis of various picolinic acid derivatives. For instance, using an Escherichia coli transformant that expresses the C23O from Pseudomonas putida, researchers have synthesized several substituted picolinic acids from their corresponding catechols. The yields for some of these conversions are presented in the table below.

| Starting Catechol | Product Picolinic Acid | Reported Yield (%) |

| 3-Methylcatechol (B131232) | 6-Methylpicolinic acid | 68 |

| 4-Methylcatechol | 5-Methylpicolinic acid | 54 |

| 4-Chlorocatechol | 5-Chloropicolinic acid | 47 |

This table presents data on the enzymatic synthesis of various picolinic acid derivatives.

Substrate Scope and Limitations for Methoxy-Substituted Catechols

The substrate specificity of Catechol 2,3-dioxygenase is broad, allowing for the conversion of a range of substituted catechols. nih.govnih.gov However, the nature and position of the substituents on the catechol ring can significantly influence the enzyme's catalytic efficiency and stability. For example, while the enzyme can process 3-methylcatechol and 4-methylcatechol, some C23O variants show weak activity towards other substrates like 4-ethylcatechol. nih.gov

A significant limitation is the phenomenon of suicide inhibition, where the substrate inactivates the enzyme during the catalytic cycle. nih.gov This is particularly notable with substrates like 4-methylcatechol, which can lead to the oxidation of the catalytic Fe(II) to Fe(III), thereby inactivating the enzyme. nih.gov Reactivation of the enzyme is possible but requires the presence of reducing agents like ascorbic acid and additional Fe(II) ions. nih.gov

The enzymatic synthesis of this compound would require the corresponding precursor, 3-methoxy-5-methylcatechol. However, a thorough review of the current scientific literature reveals a lack of specific studies on the enzymatic conversion of di-substituted catechols bearing both a methoxy and a methyl group by C23O. While research has been conducted on catechols with single methyl or chloro substituents, data on the enzyme's activity and potential inhibition by methoxy-substituted catechols, and specifically 3-methoxy-5-methylcatechol, is not available. This represents a significant knowledge gap in the enzymatic route to this particular compound. Future research, potentially involving the screening of novel C23O enzymes or the engineering of existing ones through random and site-directed mutagenesis, could address this limitation. bibliotekanauki.pl

Custom Synthesis and Process Optimization Considerations for this compound

Given the current limitations in the documented enzymatic synthesis of this compound, chemical synthesis remains a crucial avenue for its production. While a specific, peer-reviewed synthetic route for this exact molecule is not readily found in the literature, its synthesis can be conceptualized based on established methods for analogous substituted picolinic acids.

A plausible synthetic strategy could involve a multi-step chemical synthesis starting from a commercially available substituted picoline or pyridine derivative. For instance, the synthesis of the related compound 4-chloro-3-methoxy-2-methylpyridine-N-oxide is achieved through the oxidation of 4-chloro-3-methoxy-2-picoline using hydrogen peroxide with a phosphotungstic acid catalyst. patsnap.com A similar oxidation of a corresponding 5-methoxy-3-methylpicoline could yield an N-oxide, which could then be further transformed into the carboxylic acid. Another general method for preparing picolinic acids is the oxidation of the corresponding α-picoline using a strong oxidizing agent like potassium permanganate. orgsyn.org

Process optimization is critical for developing a viable and efficient custom synthesis. This involves the systematic investigation of various reaction parameters to maximize yield and purity while minimizing costs and environmental impact. Key considerations for the synthesis of this compound would include:

Catalyst Selection and Loading: For cross-coupling reactions, such as a potential Palladium-catalyzed reaction to introduce one of the substituents, the choice of ligand and the catalyst loading are critical. chemrxiv.org For oxidation steps, the type and concentration of the oxidizing agent and any catalysts must be optimized. patsnap.com

Reaction Conditions: Temperature, pressure, and reaction time are fundamental parameters that need to be carefully controlled. For instance, in a potential methylation step to introduce the methoxy group, the temperature and choice of solvent can significantly affect the reaction's outcome. google.com

Reagent Stoichiometry: The molar ratios of reactants, including any bases or additives, need to be optimized to ensure complete conversion and minimize side reactions. chemrxiv.org

Work-up and Purification: The development of an efficient work-up procedure to isolate the crude product is essential. Subsequent purification, likely through techniques such as recrystallization or column chromatography, would be necessary to achieve the desired product purity. chemicalbook.com

An example of process optimization in a related field is the use of data-driven autonomous systems for a palladium-catalyzed Suzuki-Miyaura coupling. chemrxiv.org Such systems can efficiently explore a wide range of parameters, including catalyst and ligand types, reagent ratios, and temperature, to rapidly identify optimal reaction conditions. A similar data-informed approach could be highly beneficial in developing a robust synthesis for this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 5-Methoxy-3-methylpicolinic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information on the connectivity and chemical environment of atoms within the molecule.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy for this compound, typically conducted in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic region of the spectrum displays signals for the two protons on the pyridine (B92270) ring. The proton at position 4 and the proton at position 6, being in different electronic environments, exhibit separate resonances. The methyl group protons at position 3 give rise to a characteristic singlet, while the methoxy (B1213986) group protons at position 5 also appear as a singlet, but at a different chemical shift due to the shielding effect of the adjacent oxygen atom. The acidic proton of the carboxylic acid group is often observed as a broad singlet, its chemical shift being concentration and solvent dependent.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm (CDCl₃) |

| H-4 | ~7.3-7.5 |

| H-6 | ~8.0-8.2 |

| 3-CH₃ | ~2.4-2.6 |

| 5-OCH₃ | ~3.8-4.0 |

| COOH | Variable, often >10 |

Note: The exact chemical shifts can vary slightly based on solvent and concentration.

Carbon-13 NMR (¹³C NMR) Analysis

In the ¹³C NMR spectrum of this compound, each unique carbon atom in the molecule produces a distinct signal. The spectrum will show eight signals corresponding to the eight carbon atoms: six from the pyridine ring (including the carboxyl-substituted carbon), one from the methyl group, and one from the methoxy group. The carbon of the carboxylic acid group (C=O) typically appears at the most downfield position (lowest field), a characteristic feature for carboxyl carbons. The carbons of the pyridine ring resonate in the aromatic region of the spectrum, with their specific shifts influenced by the attached substituents. For instance, the carbon atom bonded to the electron-donating methoxy group (C-5) will be shifted to a higher field compared to the other ring carbons. The methyl and methoxy carbons appear at the highest field.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |

| C-2 (C-COOH) | ~165-170 |

| C-3 (C-CH₃) | ~130-135 |

| C-4 | ~120-125 |

| C-5 (C-OCH₃) | ~155-160 |

| C-6 | ~145-150 |

| COOH | ~170-175 |

| 3-CH₃ | ~18-22 |

| 5-OCH₃ | ~55-60 |

Note: These are predicted values and can vary in experimental conditions.

Solvent Effects on NMR Chemical Shifts

The choice of solvent can significantly influence the chemical shifts observed in both ¹H and ¹³C NMR spectra. researchcommons.orgresearchgate.net This is due to interactions between the solvent and solute molecules, which can alter the electron density around the nuclei. For this compound, using a polar protic solvent like methanol-d₄ versus a nonpolar aprotic solvent like chloroform-d₁ would likely cause shifts in the resonance positions. researchcommons.org The acidic proton of the carboxylic acid is particularly sensitive to the solvent, as its chemical shift is highly dependent on hydrogen bonding interactions. nih.gov Similarly, the chemical shifts of the pyridine ring protons and carbons can be affected by the solvent's polarity and its ability to engage in specific interactions with the nitrogen atom or the substituents. scilit.com Analyzing these solvent-induced shifts can sometimes provide additional structural insights.

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, are instrumental in identifying the functional groups present in this compound by probing the vibrations of molecular bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound provides a molecular fingerprint, with characteristic absorption bands corresponding to the various functional groups. mdpi.com A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often broadened due to hydrogen bonding. mdpi.com The C=O stretching vibration of the carboxylic acid appears as a strong, sharp peak around 1700-1730 cm⁻¹. The C-O stretching of the methoxy group and the carboxylic acid will also be present. researchgate.net Vibrations associated with the substituted pyridine ring, including C=C and C=N stretching, will appear in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the methyl and methoxy groups are found in the 2850-3000 cm⁻¹ range. researchgate.net

Table 3: Key FTIR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500-3300 | Broad, Strong |

| C-H stretch (Aromatic/Alkyl) | 2850-3100 | Medium-Strong |

| C=O stretch (Carboxylic acid) | 1700-1730 | Strong, Sharp |

| C=C and C=N stretch (Pyridine ring) | 1400-1600 | Medium-Variable |

| C-O stretch (Methoxy/Acid) | 1200-1300 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.chemscene.combiosynth.comuni.lu

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and exploring the fragmentation pathways of this compound, confirming its elemental composition and structural features. The nominal molecular weight of the compound is 167.16 g/mol , corresponding to the molecular formula C₈H₉NO₃. chemscene.combiosynth.com

Analysis of the fragmentation patterns, particularly of its derivatives like the methyl ester, provides valuable structural information. uni.lu In positive ion mode, the protonated molecule [M+H]⁺ would be expected. Subsequent fragmentation would likely involve the loss of small, stable molecules such as water (H₂O) from the carboxylic acid group, formaldehyde (B43269) (CH₂O) from the methoxy group, or the loss of the entire methoxy radical (•OCH₃) or carboxylic acid group (•COOH).

For the related methyl ester, methyl 5-methoxy-3-methylpicolinate, predicted mass-to-charge ratios (m/z) for various adducts have been calculated, offering a model for what to expect during analysis. uni.lu

Table 1: Predicted Mass Spectrometry Data for Methyl 5-methoxy-3-methylpicolinate Adducts

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 182.08118 |

| [M+Na]⁺ | 204.06312 |

| [M-H]⁻ | 180.06662 |

| [M+NH₄]⁺ | 199.10772 |

| [M+K]⁺ | 220.03706 |

| [M+H-H₂O]⁺ | 164.07116 |

Data sourced from PubChemLite for methyl 5-methoxy-3-methylpicolinate. uni.lu

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique ideal for analyzing non-volatile compounds like this compound in complex mixtures. ekb.eg The liquid chromatography stage separates the compound from other components based on its polarity and affinity for the stationary phase. The separated analyte then enters the mass spectrometer for detection and identification.

This method allows for highly sensitive and specific quantification. nih.gov For instance, LC-MS/MS (tandem mass spectrometry) methods have been developed for similarly structured metabolites, such as 3-methoxytyramine, achieving low limits of quantification necessary for clinical and research applications. nih.gov Such an approach would enable the precise measurement of this compound in various matrices, leveraging its specific mass and fragmentation patterns for unambiguous identification. nih.gov

Direct analysis of this compound by gas chromatography-mass spectrometry (GC-MS) is challenging due to its low volatility and the presence of the polar carboxylic acid group. However, the technique is highly effective for analyzing its volatile or derivatized forms. nih.gov

To make the compound suitable for GC analysis, a derivatization step is necessary, typically by converting the carboxylic acid to a more volatile ester, such as its methyl ester. cmbr-journal.com This process increases the compound's volatility and thermal stability, allowing it to pass through the GC column. GC-MS analysis of such derivatives provides excellent separation and structural information from the resulting mass spectra. This approach is widely used for the identification of picolinic acid esters and other derivatized acids in complex samples. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is dictated by its aromatic pyridine core and the attached functional groups. The pyridine ring gives rise to π → π* transitions at shorter wavelengths and n → π* transitions, involving the non-bonding electrons of the nitrogen atom, at longer wavelengths.

The presence of the carboxylic acid, methoxy, and methyl groups as substituents on the pyridine ring will cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity. While specific spectral data for this compound is not detailed in the available literature, related pyridine carboxylic acids have been studied, showing characteristic absorption bands that are influenced by pH due to the protonation state of the carboxylic acid and the pyridine nitrogen. science-softcon.de

X-ray Diffraction (XRD) for Single Crystal Structural Determination of Related Derivatives.mdpi.comnih.gov

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. nih.gov While a crystal structure for this compound itself is not publicly available, analysis of closely related derivatives provides significant insight into the expected structural features.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has become a principal method for investigating the structural and electronic properties of molecules like 5-Methoxy-3-methylpicolinic acid due to its favorable balance of accuracy and computational cost. google.com These studies typically involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic properties.

Recent research on related picolinic acid derivatives has employed DFT methods to explore their molecular structures. researchgate.netresearchgate.net For instance, studies on diindolylmethane-phenylboronic acid hybrids have utilized DFT at the B3LYP/6-311++G(d,p) level to perform conformational analysis and determine the most stable structures. nih.gov Similarly, investigations into benzimidazole (B57391) picolinic acid derivatives have used DFT to understand their structural and electrochemical properties. dntb.gov.ua

The electronic properties of such molecules, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also readily calculated using DFT. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.net

The choice of basis set in DFT calculations is crucial as it can significantly influence the accuracy of the predicted molecular geometry and properties. mdpi.com A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets, which include polarization and diffuse functions, generally provide more accurate results but at a higher computational expense.

For example, a study on a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid utilized two different basis sets, 6-31++G(d,p) and aug-cc-pVTZ, with the ωB97X-D functional to investigate its structure. mdpi.com The use of multiple basis sets allows for an assessment of the reliability of the computational results. For picolinic acid derivatives, basis sets such as 6-311G(d,p) have been employed in conjunction with the B3LYP-D3 functional to study their structural features. researchgate.net The selection of an appropriate basis set is a critical step in obtaining meaningful theoretical predictions.

Table 1: Representative Basis Sets Used in DFT Studies of Related Heterocyclic Carboxylic Acids

| Basis Set | Typical Application | Reference |

| 6-31G* | Geometry optimization | mdpi.com |

| 6-31++G(d,p) | Geometry optimization and frequency calculations | mdpi.com |

| 6-311++G(d,p) | High-accuracy geometry and electronic property calculations | researchgate.netnih.gov |

| aug-cc-pVTZ | High-level calculations for accurate properties | mdpi.com |

| def2-SVP | Initial geometry optimization | google.com |

| def2-TZVP | Refined geometry optimization | google.com |

This table is illustrative and provides examples of basis sets used for similar molecules, not specifically for this compound.

Picolinic acid derivatives can exist in different conformations due to the rotation around single bonds, particularly the bond connecting the carboxylic acid group to the pyridine (B92270) ring. Conformational analysis aims to identify the most stable conformer, which corresponds to the global minimum on the potential energy surface.

In a study of diindolylmethane-phenylboronic acid hybrids, conformational analysis was performed by optimizing the structures of different regioisomers and their corresponding 90° conformers. nih.gov This analysis revealed that the planarity of the boronic acid group relative to the phenyl ring was a key factor in determining stability. For this compound, conformational analysis would involve rotating the carboxylic acid and methoxy (B1213986) groups to identify the most energetically favorable arrangement. The stability of different conformers is influenced by a delicate balance of steric hindrance and intramolecular interactions, such as hydrogen bonding.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. These theoretical predictions can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their vibrational and electronic environments.

Theoretical calculations of NMR chemical shifts have become a valuable tool in structural chemistry. The Gauge-Including Atomic Orbital (GIAO) method is commonly used within the DFT framework to predict the isotropic magnetic shielding tensors, which are then converted to chemical shifts.

For accurate predictions, it is often necessary to correlate the calculated chemical shifts with experimental data. nih.gov This can involve a linear regression analysis to correct for systematic errors in the theoretical method. The chemical shifts of protons and carbons are sensitive to their local electronic environment, making them excellent probes of molecular structure. libretexts.orgucl.ac.uk For this compound, predicting the ¹H and ¹³C NMR spectra would help in assigning the experimental signals and confirming the molecular structure.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a Related Compound (2-Picolinic Acid)

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

| C2 | 164.69 | Data not available |

| C3 | 124.26 | Data not available |

| C4 | 138.60 | Data not available |

| C5 | 127.83 | Data not available |

| C6 | 148.10 | Data not available |

| COOH | Data not available | Data not available |

This table is based on experimental data for 2-Picolinic acid and is for illustrative purposes. rsc.org Calculated values for this compound would require specific computational studies.

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically carried out at the same level of theory as the geometry optimization. The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor to improve agreement with experimental data. nih.gov

For instance, in the study of 2-chloroquinoline-3-carboxaldehyde, the vibrational frequencies were calculated using the B3LYP/6–311++G(d,p) level of theory and scaled by a factor of 0.961. nih.gov A detailed analysis of the vibrational modes, often aided by Potential Energy Distribution (PED) analysis, allows for the assignment of specific spectral bands to the corresponding molecular motions. researchgate.net For this compound, theoretical vibrational analysis would help in interpreting its experimental IR and Raman spectra, identifying characteristic vibrations of the carboxylic acid, methoxy, and methyl groups, as well as the pyridine ring modes.

Solvation Effects on Molecular Structure and Electronic Properties

The properties of a molecule can be significantly influenced by its environment, particularly in solution. Solvation models are used in computational chemistry to account for the effects of the solvent on the solute's structure and electronic properties. These models can be broadly categorized into implicit and explicit models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), represent the solvent as a continuous dielectric medium. github.io These models are computationally efficient and can provide a good description of bulk electrostatic effects. Studies on the pKa of carboxylic acids have utilized the SMD model to calculate the Gibbs free energies of solvation. researchgate.net

Explicit solvation models involve including a number of solvent molecules in the quantum mechanical calculation. This approach can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding. acs.orgresearchgate.net For this compound, considering solvation effects is crucial for accurately predicting properties such as its acidity (pKa) and its behavior in biological systems.

Impact of Protic and Aprotic Solvents

The behavior of a solute is significantly influenced by the nature of the solvent used. Solvents are broadly categorized based on their polarity and their ability to donate protons. libretexts.orgmasterorganicchemistry.com

Polar Protic Solvents: These solvents, such as water (H₂O) and ethanol (B145695) (CH₃CH₂OH), contain O-H or N-H bonds and can act as hydrogen bond donors. masterorganicchemistry.com They are particularly effective at stabilizing both cations and anions. For this compound, which possesses a carboxylic acid group (-COOH), protic solvents can engage in hydrogen bonding, solvating both the carbonyl oxygen and the acidic proton. This interaction can facilitate deprotonation and stabilize the resulting carboxylate anion, potentially influencing the compound's acidity and reactivity in solution. libretexts.org

Polar Aprotic Solvents: These solvents, including dimethyl sulfoxide (B87167) (DMSO) and acetone, possess polarity but lack acidic protons and cannot act as hydrogen bond donors, though they can be acceptors. wikipedia.orgyoutube.com In such solvents, the solubility of this compound would be dictated by dipole-dipole interactions. While they can solvate cations effectively, their ability to stabilize anions is reduced compared to protic solvents. This can alter the reaction kinetics and equilibria involving the compound. For instance, nucleophilic reactions involving the carboxylate form of the acid might be accelerated in aprotic solvents.

The choice of solvent is therefore a critical parameter in theoretical and experimental studies, as it can modulate the conformational stability and chemical reactivity of this compound. nih.gov

Global Reactivity Indices and Molecular Orbital Studies

Global reactivity descriptors, derived from Density Functional Theory (DFT), provide a quantitative framework for understanding the chemical reactivity and stability of a molecule. researchgate.netresearchgate.net These descriptors are calculated from the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO: Represents the orbital with the highest energy that is occupied by electrons. It is associated with the molecule's ability to donate electrons, acting as a nucleophile.

LUMO: Represents the orbital with the lowest energy that is unoccupied. It is associated with the molecule's ability to accept electrons, acting as an electrophile.

The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive. nih.gov These studies are fundamental in predicting how this compound might interact with biological targets. researchgate.net

Hardness and Chemical Potential Analysis

Among the key global reactivity indices are chemical hardness (η) and chemical potential (μ). researchgate.net

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is related to the molecule's electronegativity. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): This descriptor quantifies the resistance of a molecule to changes in its electron distribution. researchgate.net Molecules with a large HOMO-LUMO gap are considered "hard," implying high stability and low reactivity. researchgate.net "Soft" molecules have a small HOMO-LUMO gap and are more polarizable and reactive.

Computational Prediction of Drug-like Properties for this compound

Computational tools are widely used to predict the pharmacokinetic properties of a molecule, often referred to as "drug-likeness." These predictions help in the early stages of drug discovery to identify candidates with favorable profiles. For this compound, key descriptors have been calculated. chemscene.com

Table 1: Predicted Drug-like Properties of this compound

| Descriptor | Value | Significance |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 59.42 Ų | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

| LogP (Octanol-Water Partition Coefficient) | 1.09682 | Measures lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME). |

| Hydrogen Bond Acceptors | 3 | The number of atoms (N, O) that can accept a hydrogen bond, influencing solubility and binding. |

| Hydrogen Bond Donors | 1 | The number of atoms with attached hydrogen (e.g., in OH or NH groups) that can donate a hydrogen bond. |

| Rotatable Bonds | 2 | Indicates molecular flexibility, which can impact binding to a target receptor. |

Data sourced from ChemScene. chemscene.com

These computationally derived values suggest that this compound has properties consistent with orally available drugs, such as adherence to Lipinski's Rule of Five, a guideline used to evaluate drug-likeness. mdpi.com The TPSA value indicates good potential for cell membrane permeability, and the LogP value suggests a balance between hydrophilicity and lipophilicity. chemscene.commdpi.com

Derivatives, Analogues, and Structure Activity Relationship Sar Studies

Synthesis and Characterization of Substituted Picolinic Acid Analogues

The synthesis of 5-Methoxy-3-methylpicolinic acid generally involves the targeted functionalization of a pyridine (B92270) ring, introducing the methyl and methoxy (B1213986) groups, followed by carboxylation at the 2-position. vulcanchem.com Building upon this core, a wide range of substituted analogues has been synthesized and characterized to explore the impact of different functional groups on the molecule's properties.

The position of methyl and methoxy groups on the picolinic acid ring is crucial and gives rise to various isomers, each with distinct properties. This compound is a specific isomer valued as a synthetic building block. vulcanchem.com A direct structural analogue, 3-Methylpicolinic acid, lacks the methoxy group at the 5-position, resulting in a lower molecular weight and different electronic properties. vulcanchem.com

Another significant positional isomer is the 4-methoxy-3-methylpyridine (B1587522) moiety, which serves as a key precursor in the synthesis of Methoxy Rabeprazole, a related substance of the anti-ulcer drug Rabeprazole. neliti.com The differentiation of such positional isomers is critical and can be achieved through analytical techniques like chemical ionization-tandem mass spectrometry (CI-MS/MS), which can distinguish between isomers based on fragmentation patterns influenced by the resonance effects of the substituents. nih.gov The activity of certain biological compounds has been shown to be dependent on the presence and position of methoxy groups, with some analogues showing weaker activity in their absence. mdpi.com

| Compound Name | Key Structural Differences | Molecular Weight (g/mol) | Context/Significance | Source |

|---|---|---|---|---|

| This compound | Methoxy at C5, Methyl at C3 | 167.16 | Core compound of interest | vulcanchem.comchemscene.com |

| 3-Methylpicolinic acid | Lacks methoxy group at C5 | 137.14 | Structural analogue for comparison | vulcanchem.com |

| 2-chloromethyl-4-methoxy-3-methylpyridine | Methoxy at C4, Methyl at C3; Isomeric pyridine core with chloromethyl at C2 | 171.62 | Precursor for Methoxy Rabeprazole synthesis | neliti.com |

The introduction of halogens or halogenated groups onto the picolinic acid scaffold is a common strategy to modify a compound's physicochemical properties, such as lipophilicity and metabolic stability. A variety of halogenated derivatives have been synthesized. For instance, coupling picolinic acid with N-alkylanilines using thionyl chloride can unexpectedly yield 4-chloro-N-alkyl-N-phenylpicolinamides alongside the expected non-halogenated amide. researchgate.netnih.gov

More complex halogenated derivatives have been designed for specific applications. These include herbicidal compounds like 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids. nih.gov In the field of pharmaceutical intermediates, derivatives such as methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate have been developed as part of improved synthetic routes for complex active molecules. google.comgoogle.com Furthermore, impurities in drug synthesis can also be halogenated picolinic acid derivatives, such as the chloro-analogue of rabeprazole, which features a 4-chloro-3-methylpyridine (B157665) core. neliti.comresearchgate.net

| Derivative Type | Example Compound | Synthetic Context | Source |

|---|---|---|---|

| Chlorinated | 4-Chloro-N-methyl-N-phenylpicolinamide | Side-product from reaction with thionyl chloride | researchgate.netnih.gov |

| Di-chlorinated | 4-amino-3,5-dichloro-6-(...)picolinic acid | Designed as a potential herbicide | nih.gov |

| Bromo and Trifluoromethyl | Methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate | Intermediate for pharmaceutical synthesis | google.com |

| Chloro-substituted Core | 2-{[(4-chloro-3-methylpyridin-2-yl)methyl]sulfinyl}-1H-benzimidazole | Chloro-analogue impurity of Rabeprazole | neliti.comresearchgate.net |

Hydroxy and nitro groups are important functional groups that can act as synthetic handles for further derivatization or contribute directly to a molecule's biological activity. The synthesis of 3-hydroxy-picolinamide and 3-hydroxy-picolinonitrile has been reported. google.com

A notable example of a nitro derivative is 3-hydroxy-N-nitro-picolinamide, which can be produced by treating 3-hydroxy-picolinamide with a nitric acid-sulfuric acid mixture. google.com This nitro-amide is a versatile intermediate that reacts with various amines to yield substituted picolinamides, such as 3-hydroxy-N-(p-nitrophenyl)-picolinamide. google.com Other reported nitro derivatives include 4-Nitropicolinic Acid N-Oxide, synthesized via the nitration of picolinic acid N-oxide, and ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate (B1231196), an intermediate for small molecule inhibitors. bio-conferences.orgumsl.edu

Fusing carbazole (B46965) or indole (B1671886) ring systems to a picolinic acid framework generates advanced, rigid scaffolds that are of interest in materials science and medicinal chemistry. While direct fusion to this compound is not explicitly detailed, general synthetic methods for these fused systems are well-established and applicable.

Indole-fused systems can be synthesized through methods like the Fischer or Bischler indole syntheses. youtube.com A more modern approach involves the Brønsted acid-catalyzed intramolecular Friedel-Crafts reaction of appropriately designed indolyl alcohols, which provides an efficient route to fused polycyclic indoles. nih.gov

Carbazole-fused systems can be prepared through several catalytic pathways. Methods include palladium-catalyzed sequences of intermolecular amination and intramolecular direct arylation, and rhodium-catalyzed reactions of biaryl azides. organic-chemistry.org Other techniques involve the double copper-catalyzed C-N coupling of 2,2′-dibromobiphenyls with amines or the use of solid acidic catalysts for the intramolecular cyclization of pyrrole (B145914) precursors to form benzo[a]carbazoles. organic-chemistry.orgrsc.org These methodologies provide a toolbox for constructing complex carbazole derivatives that could incorporate a picolinic acid moiety. rsc.orgrsc.org

Design and Synthesis of Advanced Scaffolds Incorporating Picolinic Acid Moieties

The picolinic acid framework serves as a versatile template for designing advanced molecular scaffolds. By modifying the core structure, researchers can develop novel compounds with tailored properties for various applications, from pharmaceuticals to agrochemicals. nih.govontosight.ai For instance, picolinic acid derivatives have been intentionally designed as potential synthetic auxin herbicides by modifying existing structures like picloram (B1677784) to enhance efficacy. nih.gov The synthesis of these advanced scaffolds often employs modern catalytic methods, such as using novel nanoporous heterogeneous catalysts to facilitate multi-component reactions, enabling the construction of complex picolinate derivatives under mild conditions. rsc.org

The 3-methyl-picolinic acid scaffold is structurally significant in the synthesis of the proton pump inhibitor Rabeprazole and its related substances. researchgate.net During the bulk drug synthesis of Rabeprazole Sodium, several impurities and metabolites are observed that are derivatives of this core structure. researchgate.net

Key related substances include:

Methoxy Rabeprazole : This impurity, 2-[{(4-methoxy-3-methyl-2-pyridinyl)methyl}sulfinyl]-1H-benzimidazole, features a pyridine ring that is a positional isomer of the core of this compound. neliti.comresearchgate.net It is synthesized from a 2-chloromethyl-4-methoxy-3-methylpyridine precursor. neliti.com

Chloro Rabeprazole : This impurity, 2-{[(4-chloro-3-methyl-2-pyridinyl) methyl] sulfinyl}-1H-bezimidazole, contains a chlorinated pyridine core. researchgate.net

The presence and synthesis of these related substances underscore the importance of the substituted picolinic acid framework as a crucial component in the landscape of modern pharmaceutical production.

Structure-Activity Relationship (SAR) Investigations of Picolinic Acid Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For picolinic acid analogues, these investigations have been crucial in identifying key structural features required for their desired effects, such as herbicidal and antifungal activities.

The type and position of substituents on the picolinic acid ring and its analogues have a profound impact on their biological profiles.

For Herbicidal Activity:

In the development of novel synthetic auxin herbicides based on the picolinic acid scaffold, the introduction of a substituted pyrazolyl ring at the 6-position has been explored. Studies have shown that the nature of the substituents on the aryl ring of the pyrazole (B372694) moiety significantly influences herbicidal activity. For example, in a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives, the presence of electron-withdrawing groups on the aryl ring was found to be favorable for activity. A three-dimensional quantitative structure-activity relationship (3D-QSAR) model indicated that electropositive groups near the carbonyl group of the picolinic acid are important, while electronegative substituents on the pyrazolyl ring can enhance activity.

| Compound | Substituent at 6-position | Observed Herbicidal Activity |

| Analogue A | 5-(p-tolyl)-3-methyl-1H-pyrazol-1-yl | Moderate |

| Analogue B | 5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl | High |

| Analogue C | 5-(4-bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl | High |

For Antifungal Activity:

In the context of antifungal agents that inhibit the cytochrome bc1 complex, the picolinic acid moiety of the natural product UK-2A has been a key target for modification. Research has demonstrated that the 3-hydroxy-4-methoxy picolinic acid part of UK-2A can be replaced by other ortho-hydroxy-substituted arylcarboxylic acids while retaining potent antifungal activity. This suggests that the ortho-hydroxy-acid functionality is a critical pharmacophore for interaction with the target enzyme. The electronic properties and steric bulk of the substituents on the aromatic ring can further modulate the inhibitory potency.

| Picolinic Acid Analogue | Substituents | Cytochrome bc1 Inhibition (IC₅₀) |

| UK-2A Analogue 1 | 3-hydroxy-4-methoxy | Potent |

| UK-2A Analogue 2 | 2-hydroxy-3-chloro-benzoic acid | Moderate |

| UK-2A Analogue 3 | 2-hydroxy-5-nitro-benzoic acid | Weak |

The three-dimensional arrangement of atoms (stereochemistry) and the ability of a molecule to adopt different spatial orientations (conformational freedom) are critical factors that govern the biological activity of picolinic acid derivatives.

The introduction of substituents on the picolinic acid ring can significantly influence the molecule's preferred conformation. Even small changes in substitution can lead to substantial alterations in the orientation of other parts of the molecule. For instance, single-crystal X-ray diffraction studies of picolinic acid derivatives have revealed that different substituents on the pyridine ring can induce changes in the orientation of a benzyl (B1604629) ring located elsewhere in the molecule, forcing it to adopt either a planar or a perpendicular conformation relative to the pyridine ring. This conformational flexibility, or lack thereof, can be crucial for fitting into the binding site of a biological target.

In the case of chiral molecules, the specific stereoisomer can exhibit dramatically different biological activities. This is because biological receptors are often chiral themselves, leading to specific interactions with only one enantiomer or diastereomer of a compound. While specific studies on the stereochemistry of this compound derivatives are not widely reported, it is a general principle in medicinal chemistry that if a chiral center is present, the biological activity of the different stereoisomers should be evaluated independently. The conformational freedom of the molecule will also play a role in how readily it can adopt the specific conformation required for binding to its target, ultimately influencing its potency.

Bioactivity and Pharmacological Research

Evaluation of Potential Biological Activities of Picolinic Acid Derivatives

The core structure of picolinic acid serves as a scaffold for the development of various pharmacologically active molecules. The addition of functional groups, such as methyl and methoxy (B1213986) groups, can significantly alter the biological profile of the parent compound, leading to a wide array of potential therapeutic applications.

Anti-inflammatory Properties

While direct studies on the anti-inflammatory properties of 5-Methoxy-3-methylpicolinic acid are not extensively documented in publicly available research, investigations into structurally related compounds provide some insights. For instance, a study on 3-methylcarbazole and 1-methoxy-3-methylcarbazole, isolated from Streptomyces sp., demonstrated a dose-dependent suppression of pro-inflammatory markers, including nitric oxide (NO), TNF-α, IL-1β, and IL-6 in activated macrophages. researchgate.net Another compound, 3-methylpyrazolin-5-(4H)-one-4-[3'-methoxy-4' (2'',3'',4'',6''-tetra-O-acetyl-beta-D-glycopyranosyl]benzylidene, exhibited dose-related inhibitory effects in acute inflammation models in rats, such as carrageenan-induced edema. nih.gov Furthermore, polymethoxyflavonoids (PMFs), which are characterized by the presence of methoxy groups, are noted for their anti-inflammatory activities, often linked to their ability to control intracellular redox imbalance associated with inflammation. mdpi.com

Antimicrobial Activity

The antimicrobial potential of the picolinic acid scaffold has been established. Picolinic acid itself has demonstrated antimicrobial activity against both extracellular and intracellular Mycobacterium avium complex. nih.gov Its effect is thought to be related to its nature as a metal ion chelator. nih.gov Research on derivatives has shown that modifications can yield significant antimicrobial properties. A study on a series of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, which are structurally distinct but contain a methyl group, found that compounds with light substituents like a methoxyl (-OCH3) group were among the most active against bacterial strains such as Staphylococcus aureus and Bacillus subtilis. nuph.edu.ua

Cytotoxicity and Anticancer Potential

The anticancer potential of compounds containing methoxy groups has been a subject of significant research, although direct studies on this compound are limited. The position and number of methoxy groups on a molecule can greatly influence its cytotoxic effects. mdpi.com For example, the neocryptolepine (B1663133) derivative 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (B57606) (MMNC) was found to exhibit potent and selective cytotoxicity against colorectal cancer cell lines HCT116 and Caco-2, with IC50 values of 0.33 µM and 0.51 µM, respectively. nih.gov This compound was shown to induce apoptosis and inhibit the PI3K/AKT/mTOR signaling pathway. nih.gov In contrast, other studies have shown that the addition of a methoxy group can sometimes reduce cytotoxic efficacy depending on its position on the molecular scaffold. mdpi.com

Table 1: Cytotoxicity of MMNC in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| HCT116 | Colorectal | 0.33 |

| Caco-2 | Colorectal | 0.51 |

| AGS | Gastric | 3.6 |

| SMMC-7721 | Liver | 9.7 |

| PANC-1 | Pancreatic | 18.4 |

This table is based on data from a study on the neocryptolepine derivative MMNC, a compound with a methoxy group, and is provided for contextual understanding of methoxy-containing compounds' anticancer potential. nih.gov

Neuroprotective and Antioxidant Effects (from related methoxy-indole carboxylic acids)

As per the specific inclusion criteria of this article, research into related methoxy-indole carboxylic acids provides valuable insights into potential neuroprotective and antioxidant effects. Studies on derivatives of 5-methoxy-indole carboxylic acid (5MICA) have shown promising results. nih.govresearchgate.net Hydrazone hybrids derived from 5MICA have demonstrated strong neuroprotective and antioxidant activities. nih.gov Specifically, certain derivatives exhibited significant neuroprotection against H2O2-induced oxidative stress and 6-OHDA-induced neurotoxicity. nih.gov These compounds were also found to suppress iron-induced lipid peroxidation and inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders. nih.gov Further investigations into indole-based compounds confirmed their ability to protect neuronal cells from oxidative stress-induced mortality. nih.gov

One study highlighted that the 3,4-dihydroxy-substituted derivative of 5MICA displayed excellent radical scavenging properties in various model systems, marking it as a lead compound for developing agents with combined neuroprotective and antioxidant effects. uctm.edu

Enzyme Inhibition Studies

The potential for picolinic acid derivatives to act as enzyme inhibitors is a key area of pharmacological research.

Dopamine (B1211576) β-hydroxylase Inhibition

Dopamine β-hydroxylase (DBH) is a critical enzyme in the catecholamine synthesis pathway, responsible for converting dopamine to norepinephrine. wikipedia.org Inhibition of this enzyme is a therapeutic strategy for various conditions. While there is no direct evidence in the reviewed literature showing that this compound is a DBH inhibitor, other picolinic acid derivatives are known to inhibit this enzyme. google.com

Fusaric acid (5-butylpicolinic acid) is a well-known inhibitor of DBH, studied both in vitro and in vivo. nih.gov More recently, other DBH inhibitors have been developed, such as nepicastat, which shows high potency with an IC50 of 9 nM. nih.gov The mechanism of some inhibitors involves chelation with the copper ion in the enzyme's active site. nih.govscbt.com Given that other substituted picolinic acids act as DBH inhibitors, it is a plausible area of investigation for this compound.

Table 2: IC50 Values of Select DBH Inhibitors

| Inhibitor | IC50 (nM) | Reference |

|---|---|---|

| Nepicastat | 9 | nih.gov |

| Disulfiram | ~1000 | nih.gov |

This table provides context on the potency of known DBH inhibitors.

Other Metabolic Pathway Enzyme Interactions

While direct studies on the metabolic fate of this compound are not extensively documented in publicly available literature, research on structurally similar pyridine (B92270) derivatives provides insights into potential enzymatic interactions. For instance, the metabolism of 5-hydroxypicolinic acid has been investigated in the bacterium Alcaligenes faecalis JQ135. This study identified a novel FAD-dependent monooxygenase, HpaM, which catalyzes the ortho-decarboxylative hydroxylation of 5-hydroxypicolinic acid to produce 2,5-dihydroxypyridine. researchgate.net The metabolic pathway further involves a dioxygenase, a deformylase, an amidohydrolase, and a cis-trans isomerase, highlighting the enzymatic machinery capable of degrading picolinic acid derivatives. researchgate.net The uneven electron density distribution in the pyridine ring, compared to a benzene (B151609) ring, influences its reactivity and interactions with enzymes. researchgate.net Although this research was conducted on a different, yet related, molecule and in a bacterial system, it suggests that the pyridine core of this compound is susceptible to enzymatic modification, likely involving hydroxylation and ring cleavage pathways.

Receptor Binding Affinity and Modulation of Physiological Responses

The receptor binding profile of this compound is not well-characterized in the available scientific literature. However, studies on other substituted picolinic acid derivatives indicate that this class of compounds can exhibit significant receptor affinity. For example, a derivative, (R)-5-bromo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide, which contains a substituted picolinic acid moiety, has been identified as a potent antagonist for dopamine D2, dopamine D3, and serotonin (B10506) 5-HT3 receptors. nih.gov This finding suggests that the picolinic acid scaffold can be a key pharmacophore for interacting with G-protein coupled receptors. The specific substitution pattern on the pyridine ring, including the placement of methoxy and methyl groups as in this compound, would critically influence the binding affinity and selectivity for various receptors. Further research is necessary to elucidate the specific receptor interactions and consequent physiological responses of this compound.

Metal Complexation and Insulin-Mimetic Activities

Picolinic acid and its derivatives are well-known for their ability to form stable complexes with a variety of metal ions, and these complexes have been explored for their potential therapeutic applications, including insulin-mimetic effects.

Complexation with Transition Metal Ions (e.g., Cu(II), Co(II), Ni(II), Zn(II), Eu(III))

Picolinic acid derivatives act as versatile ligands, coordinating with metal ions through the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group.

Copper (II): Numerous studies have reported the synthesis and characterization of Cu(II) complexes with various picolinic acid-based ligands. nih.govresearchgate.netnih.govajol.infomdpi.com These complexes often exhibit square planar or square-pyramidal geometries. nih.gov The resulting complexes have been investigated for their ability to bind to and cleave DNA, suggesting potential applications in the development of artificial nucleases. nih.gov

Cobalt (II) and Cobalt (III): Cobalt complexes with dipicolinate have been synthesized and characterized, demonstrating the ability of picolinic acid derivatives to form stable complexes with cobalt in both +2 and +3 oxidation states. nih.gov A study on a Co(III) complex with the related ligand 5-methoxy-1H-indole-2-carboxylic acid further supports the potential for forming stable cobalt complexes. mdpi.com

Nickel (II): Nickel(II) complexes with derivatives of picolinic acid have also been prepared and studied, often resulting in five-coordinate geometries. nih.govrsc.org

Zinc (II): While specific studies on Zn(II) complexes with this compound are scarce, the general chelating nature of picolinic acids suggests a high likelihood of forming stable complexes with Zn(II).

Europium (III): Information regarding the complexation of this compound with Eu(III) is not readily available in the surveyed literature.

The table below summarizes the coordination characteristics of transition metal complexes with picolinic acid derivatives, which can be extrapolated to this compound.

| Metal Ion | Typical Coordination Geometry | Reference |

| Cu(II) | Square Planar, Square-Pyramidal | nih.gov |

| Co(II)/Co(III) | Octahedral (for dipicolinate) | nih.gov |

| Ni(II) | Five-coordinate | rsc.org |

| Zn(II) | Not specifically found for this ligand, but generally forms tetrahedral or octahedral complexes. | |

| Eu(III) | Not found in surveyed literature. |

In Vitro Evaluation of Insulin-Mimetic Activity

Vanadium complexes of picolinic acid derivatives have shown promise as insulin-mimetic agents. nih.gov The rationale behind this approach is that the organic ligand can help to deliver the vanadium ion to its site of action and modulate its bioavailability and activity.

A study on aminoacid-derivatised picolinato-oxidovanadium(IV) complexes, including those with a methoxipicolyl-5-amide moiety, demonstrated significant insulin-mimetic potential. nih.gov These complexes were evaluated for their ability to inhibit lipolysis in rat adipocytes, a key downstream effect of insulin (B600854) signaling. The half-maximal inhibitory concentration (IC₅₀) values for some of these complexes were found to be lower than that of VOSO₄, indicating enhanced insulin-mimetic activity. nih.gov

The proposed mechanism for the insulin-mimetic action of these vanadium complexes involves the inhibition of protein tyrosine phosphatases (PTPs), such as PTP1B, which are negative regulators of the insulin signaling pathway. nih.gov By inhibiting these phosphatases, the phosphorylation of the insulin receptor and its downstream substrates is prolonged, thus mimicking the effects of insulin. nih.gov

The table below presents the IC₅₀ values for the inhibition of lipolysis by some vanadyl picolinate (B1231196) complexes, illustrating their insulin-mimetic potential.

| Compound | IC₅₀ for Lipolysis Inhibition (mM) | Reference |

| VOSO₄ | 0.87 | nih.gov |

| [VO(Pic-His)] | 0.41 | nih.gov |

| [VO(Pic-Ile)] | 0.41 | nih.gov |

Applications in Agricultural Chemistry (Herbicides)

Picolinic acid and its derivatives are a well-established and important class of synthetic auxin herbicides. nih.govnih.govmdpi.comresearchgate.netinvasiveplantswesternusa.org These compounds mimic the action of the natural plant hormone auxin (indole-3-acetic acid), leading to uncontrolled and disorganized plant growth, which ultimately results in the death of susceptible plant species. mdpi.com

Herbicides based on the picolinic acid scaffold, such as picloram (B1677784), clopyralid, and aminopyralid, have been commercially successful for many years. nih.govmdpi.com More recent research has focused on the development of new picolinate herbicides with improved efficacy and crop safety profiles, such as halauxifen-methyl (B1255740) and florpyrauxifen-benzyl, which are 6-aryl-picolinates. nih.govmdpi.com

The mode of action of picolinate herbicides involves their binding to specific auxin receptors in plants, particularly the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of receptors. mdpi.com This binding leads to the degradation of Aux/IAA transcriptional repressor proteins, thereby activating the expression of auxin-responsive genes that regulate cell division, elongation, and differentiation. mdpi.com The sustained and unregulated activation of these pathways by synthetic auxins like picolinates disrupts normal plant development.

While specific herbicidal activity data for this compound is not available in the reviewed literature, its structural classification as a picolinic acid derivative places it within this important class of herbicides. The substitution pattern on the pyridine ring is known to significantly influence the herbicidal activity and selectivity of these compounds. Therefore, it is plausible that this compound could exhibit herbicidal properties, though this would require experimental verification.

Analytical and Quality Control Methodologies in Research

Chromatographic Methods for Purity and Analysis in Research Settings

Chromatography is a cornerstone of chemical analysis, used to separate, identify, and quantify the components of a mixture. For a compound like 5-Methoxy-3-methylpicolinic acid, several chromatographic techniques are particularly relevant for assessing purity in research materials.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like this compound. The technique separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

In the analysis of picolinic acid and its derivatives, reversed-phase HPLC is commonly employed. researchgate.net This involves a nonpolar stationary phase, typically a C18 column, and a polar mobile phase, often a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.govnih.gov To ensure the carboxylic acid group is in a consistent protonation state and to achieve sharp, symmetrical peaks, the mobile phase is usually acidified or buffered. nih.govsielc.com Detection is most commonly achieved using an ultraviolet (UV) detector, as the pyridine (B92270) ring is a strong chromophore. researchgate.net For more sensitive and specific analysis, HPLC can be coupled with mass spectrometry (LC-MS). nih.gov

A typical HPLC method for a picolinic acid derivative might involve a gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time to elute more strongly retained components. sielc.com The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Example HPLC Parameters for Analysis of Picolinic Acid Derivatives

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) nih.gov |

| Mobile Phase | A: Water with 0.1% Formic Acid or Phosphoric Acid Buffer nih.govnih.gov B: Acetonitrile or Methanol nih.gov |

| Elution Mode | Gradient or Isocratic sielc.com |

| Flow Rate | 0.8 - 1.0 mL/min nih.gov |

| Detection | UV Absorbance (e.g., at 220 nm or 265 nm) researchgate.netsielc.com |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. uah.edu Due to the low volatility of carboxylic acids like this compound, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid group into a more volatile ester, such as a methyl or silyl (B83357) ester.

Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS). nih.gov This combination allows for both the separation of the compound from any volatile impurities and its unambiguous identification based on its mass spectrum. nih.gov The separation is performed on a capillary column with a specific stationary phase, such as trifluoropropylmethyl polysiloxane, which can provide excellent resolution for isomeric compounds. nih.gov

Table 2: Example GC-MS Parameters for Analysis of Derivatized Analytes

| Parameter | Typical Value/Condition |

|---|---|

| Column | Capillary column (e.g., Rtx-200, DB-5ms) nih.gov |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) bepls.com |

| Injector Temperature | 250-280 °C bepls.comjppres.com |

| Oven Program | Temperature ramp (e.g., start at 100 °C, increase to 280 °C) bepls.com |

| Detection | Mass Spectrometry (MS) with Electron Ionization (EI) nih.gov |

| Derivatization Agent | Diazomethane, BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), or Methanolic HCl |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. It operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in substantially higher resolution, greater sensitivity, and much faster analysis times. For complex research samples or for high-throughput analysis, UPLC is a valuable tool. Documentation for related isomers, such as 3-Methoxy-5-methylpicolinic acid, indicates the use of UPLC for analysis, highlighting its relevance in this chemical class. bldpharm.com The method parameters are analogous to HPLC but are optimized for the higher pressures and shorter run times characteristic of UPLC systems.

Quality Control and Assurance Protocols for Research Materials

Ensuring the quality of a research material like this compound is paramount for the integrity of experimental outcomes. nih.gov This involves standardized protocols that verify the identity and purity of the compound.

A Certificate of Analysis (CoA) is a formal document issued by a supplier that confirms a product meets its predetermined specifications. For a research chemical, the CoA is a critical quality assurance document. nih.govnih.gov It provides a batch-specific summary of the analytical testing performed. Key information typically found on a CoA for this compound includes its identity, purity, and physical properties. biosynth.comcrysdotllc.com

Table 3: Typical Information on a Certificate of Analysis (CoA)

| Parameter | Description / Example Value |

|---|---|

| Product Name | This compound biosynth.comchemscene.com |

| CAS Number | 1256789-42-0 biosynth.comchemscene.com |

| Molecular Formula | C₈H₉NO₃ biosynth.comchemscene.com |

| Molecular Weight | 167.16 g/mol biosynth.comchemscene.com |

| Batch/Lot Number | A unique identifier for the specific production batch. |

| Appearance | Physical form and color (e.g., White to off-white solid). |

| Purity (by HPLC) | Typically ≥95% or ≥98% chemscene.com |

| Identity Confirmation | Confirmation by ¹H NMR and/or MS to ensure the structure is consistent with the compound. |

| Storage Conditions | Recommended storage temperature (e.g., 4°C) chemscene.com |

Spectroscopic methods are indispensable for the structural elucidation and identity confirmation of organic molecules. nih.gov For this compound, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary techniques used for validation. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR (proton NMR) provides information about the number and chemical environment of hydrogen atoms in the molecule. For this compound, the spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy (B1213986) group protons, and a singlet for the methyl group protons. ¹³C NMR provides corresponding information for the carbon atoms. This data confirms the connectivity and substitution pattern of the molecule. chemicalbook.com

Mass Spectrometry (MS) : Mass spectrometry measures the mass-to-charge ratio of ions. For this compound, MS analysis would be used to confirm the molecular weight of 167.16 g/mol . biosynth.comchemscene.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. The fragmentation pattern observed in the mass spectrum can also offer additional structural evidence. nih.gov

Table 4: Key Spectroscopic Data for this compound

| Analytical Technique | Parameter | Expected Value / Observation |

|---|---|---|

| Mass Spectrometry (MS) | Molecular Ion [M+H]⁺ | ~168.06 m/z |

| ¹H NMR Spectroscopy (Proton NMR) | Aromatic Protons | Two distinct signals in the aromatic region (~7.0-8.5 ppm). |

| Methoxy Protons (-OCH₃) | A singlet at ~3.8-4.0 ppm. | |

| Methyl Protons (-CH₃) | A singlet at ~2.2-2.5 ppm. | |

| Carboxylic Acid Proton (-COOH) | A broad singlet, often >10 ppm (may be exchanged in some solvents). | |

| ¹³C NMR Spectroscopy (Carbon NMR) | Carbonyl Carbon (C=O) | Signal in the range of ~165-175 ppm. |

Stability and Storage Considerations for Research Samples

Proper handling and storage are paramount to maintain the chemical integrity of this compound. While specific, in-depth academic studies on the long-term stability and degradation pathways of this particular compound are not widely published, guidance from commercial suppliers and knowledge of similar chemical structures provide a foundation for best practices in a research laboratory.

The primary recommendation for the storage of this compound is refrigeration at 4°C. biosynth.comchemscene.com This temperature is suggested to minimize the rate of potential degradation reactions. The compound is typically supplied as a solid, and maintaining it in this state in a cool, dry environment is advisable.